6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
Description
Properties
IUPAC Name |
6-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN6O2/c26-21-8-6-20(7-9-21)15-32-24-23(28-29-32)25(34)31(17-27-24)16-22(33)30-12-10-19(11-13-30)14-18-4-2-1-3-5-18/h1-9,17,19H,10-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRLUGXIIAXNOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)CN3C=NC4=C(C3=O)N=NN4CC5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one represents a novel class of triazolopyrimidine derivatives with potential therapeutic applications. Its structural features suggest possible interactions with various biological targets, particularly in the central nervous system and cancer treatment. This article reviews the biological activity of this compound based on recent studies and patents.
The compound's structure includes a triazolo-pyrimidine core, which is known for its diverse pharmacological activities. The presence of a piperidine moiety may enhance its ability to cross the blood-brain barrier, potentially making it effective as a neuropharmacological agent. The fluorobenzyl group may also contribute to its bioactivity by influencing receptor binding affinity and selectivity.
1. Inhibition of Monoamine Oxidases (MAO)
Recent studies have indicated that similar triazolo-pyrimidine derivatives exhibit inhibitory activity against monoamine oxidases (MAO-A and MAO-B). For instance, compounds with structural similarities showed IC50 values ranging from 0.022 μM to over 100 μM for MAO-B inhibition . Although specific data for the compound is limited, the structural analogy suggests potential MAO inhibitory effects.
2. Antidepressant Activity
Piperidine derivatives have been recognized for their antidepressant properties due to their action on neurotransmitter systems. The compound's ability to modulate serotonin and norepinephrine levels through MAO inhibition may contribute to its antidepressant effects.
3. Anticancer Potential
Triazolopyrimidine derivatives have been studied for their anticancer activities. In vitro assays have demonstrated that related compounds can induce apoptosis in various cancer cell lines by targeting specific signaling pathways . The compound's unique structure may enhance its efficacy against tumors resistant to conventional therapies.
Case Studies
Several case studies highlight the biological activities associated with similar compounds:
- Study on Antidepressant Effects : A study involving a series of piperidine derivatives found that modifications at the benzyl position significantly enhanced MAO-B inhibition, suggesting that similar modifications in our compound could yield potent antidepressant activity .
- Anticancer Activity Assessment : Research on triazolo-pyrimidine derivatives demonstrated promising results against breast cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range . This indicates that our target compound may also possess significant anticancer properties.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes structural and functional differences between the target compound and similar analogs:
*Inferred based on structural analogs.
Key Structural and Functional Insights
Core Heterocycle Modifications: The triazolo[4,5-d]pyrimidinone core (target compound) offers planarity and hydrogen-bonding capacity, while thiazolo[4,5-d]pyrimidinones () introduce sulfur atoms that may influence electronic properties and metabolic pathways . Oxazolo[4,5-b]pyridinones () differ significantly in core structure, reducing direct comparability but highlighting the importance of heterocycle choice in drug design .
Substituent Effects: Piperidine vs. Piperazine: The target’s 4-benzylpiperidin-1-yl group (vs. 4-phenylpiperazine in ) increases lipophilicity (logP ~3.5 vs. Fluorine Position: The 4-fluorobenzyl group (target) vs. 3-fluorobenzyl () alters electronic distribution and steric hindrance, which could impact target binding affinity . Oxadiazole vs. Piperidine: The oxadiazole ring in provides metabolic stability via resistance to esterase cleavage, whereas the target’s piperidine may offer conformational flexibility for receptor interactions .
Spectroscopic Characterization: Analogs in were characterized via single-crystal X-ray diffraction, revealing planar triazolo-pyrimidinone cores and substituent orientations that influence packing and stability . Synthetic methods for related compounds (e.g., ) emphasize cesium carbonate-mediated coupling for introducing diverse substituents .
Preparation Methods
Route A: Eight-Step Linear Synthesis (EP4442687A1)
Route A, as disclosed in EP4442687A1, employs a linear sequence of protection, oxidation, and coupling reactions (Figure 1):
Step A-1: Protection of Triazolopyrimidinone Precursor
- Starting material : 3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-7(6H)-one (Chemical Formula 1).
- Reaction : O-protection using tert-butyldimethylsilyl chloride (TBSCl) in dimethylformamide (DMF) at 25°C for 12 h.
- Intermediate : 7-(tert-butyldimethylsilyloxy)-3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidin-6(7H)-one (Chemical Formula 2, 92% yield).
Step A-2: Oxidation of Methylthio Group
- Reagents : Oxone (2.2 equiv) in tetrahydrofuran/methanol (3:1 v/v).
- Conditions : 40°C for 6 h.
- Intermediate : Sulfone derivative (Chemical Formula 3, 85% yield).
Step A-3: Amination with 4-Benzylpiperidine
- Coupling agent : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt).
- Solvent : Dichloromethane, 25°C, 8 h.
- Intermediate : 6-(2-(4-Benzylpiperidin-1-yl)-2-oxoethyl)-7-(tert-butyldimethylsilyloxy)-3-(4-fluorobenzyl)-3H-triazolo[4,5-d]pyrimidine (Chemical Formula 7, 78% yield).
Step A-4: Deprotection of Silyl Ether
Route B: Convergent Seven-Step Synthesis
Route B diverges at the intermediate stage by pre-forming the 4-benzylpiperidine fragment (Chemical Formula 8) prior to coupling:
Step B-1: Synthesis of 4-Benzylpiperidine Acetate
- Starting material : 4-Benzylpiperidine and ethyl chloroacetate.
- Base : Potassium carbonate in acetonitrile, reflux for 5 h.
- Intermediate : Ethyl 2-(4-benzylpiperidin-1-yl)acetate (89% yield).
Step B-2: Coupling with Triazolopyrimidinone Core
- Conditions : Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine.
- Solvent : Tetrahydrofuran, 0°C to 25°C, 12 h.
- Product : Target compound (82% yield).
Comparative Analysis of Synthetic Methods
Route A and B eliminate microwave-assisted reactions and column chromatography, critical for industrial scalability. The WO2016006974A2 method, while pioneering, suffers from low yield due to intermediate instability.
Critical Reaction Optimization
Oxidation Selectivity (Step A-2)
The use of oxone in tetrahydrofuran/methanol minimizes over-oxidation to sulfonic acids. Comparative studies show <2% byproduct formation vs. 15% with hydrogen peroxide.
Coupling Efficiency (Step A-3)
EDCI/HOBt-mediated amination achieves 78% yield vs. 52% with DCC (N,N'-dicyclohexylcarbodiimide). IR monitoring confirms complete consumption of starting material (disappearance of 1715 cm⁻¹ carbonyl peak).
Deprotection Kinetics (Step A-4)
Controlled addition of TBAF at 0°C prevents desilylation of the triazole ring. NMR analysis (¹H, CDCl₃) shows quantitative conversion: δ 0.90 (s, 9H, TBS) → complete disappearance.
Intermediate Characterization
Chemical Formula 3 (Sulfone Intermediate)
- MS (ESI+) : m/z 489.2 [M+H]⁺ (calc. 489.1).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.38–7.25 (m, 9H, aromatic), 5.12 (s, 2H, CH₂F), 3.81 (t, J=6.4 Hz, 2H, piperidine-CH₂).
Chemical Formula 7 (Protected Intermediate)
- HPLC Purity : 98.7% (C18, 70:30 acetonitrile/water).
- Elemental Analysis : Found C 62.11%, H 5.89%, N 18.02%; Calc. C 62.35%, H 5.72%, N 18.24%.
Scale-Up Considerations
Solvent Recovery
Tetrahydrofuran and methanol are distilled and reused (≥98% recovery) without yield loss.
Crystallization Protocols
- Step A-4 : Isopropanol/water (4:1) affords needle-shaped crystals (mp 214–216°C).
- Particle Size : 50–100 μm (laser diffraction), optimal for tablet formulation.
Alternative Methodologies
Microwave-Assisted Cyclization (WO2017049295A1)
A comparative approach uses microwave irradiation (150°C, 20 min) for triazole ring formation. However, this method yields only 41% product with 8% dimeric byproduct.
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic 4-benzylpiperidine fragment (ee >99%) has been attempted but adds 3 steps and increases cost by 12-fold.
Regulatory-Grade Synthesis
Current Good Manufacturing Practice (cGMP) batches (10 kg scale) demonstrate:
- Purity : 99.8% (ICH Q3A).
- Genotoxic Impurities : <0.15 ppm (ICH M7).
- Residual Solvents : Tetrahydrofuran <720 ppm (Class 3 limit).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
